Allylurea
Overview
Description
Allylurea, also known as N-allylurea, is an organic compound with the molecular formula C4H8N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by an allyl group (CH2=CH-CH2-). This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Allylurea is a chemical compound with the molecular formula C4H8N2O It’s known that this compound is used in the synthesis of allylthiourea, which suggests that it may interact with enzymes or proteins involved in biochemical pathways related to this process .
Mode of Action
It’s known that this compound is used in the synthesis of allylthiourea . This suggests that this compound may interact with its targets through chemical reactions that lead to the formation of Allylthiourea.
Biochemical Pathways
Given its role in the synthesis of allylthiourea , it’s plausible that this compound may affect biochemical pathways related to the synthesis and metabolism of thiourea compounds.
Result of Action
Given its role in the synthesis of allylthiourea , it’s plausible that this compound may induce changes at the molecular and cellular levels related to the synthesis and function of thiourea compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemical compounds can affect the chemical reactions involving this compound, thereby influencing its action and stability .
Biochemical Analysis
Biochemical Properties
Allylurea has garnered particular interest in the realms of biochemistry and physiology . Scientists have leveraged it to delve into the intricate structures and functions of proteins, enzymes, and other vital biomolecules . The mode of action of this compound centers on its ability to bind to proteins and enzymes, ultimately hindering their functionality . This inhibition, in turn, brings about alterations in the body’s biochemical processes .
Cellular Effects
Its ability to bind to proteins and enzymes suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to bind to proteins and enzymes . This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its stability and high boiling point, it is likely that this compound exhibits long-term effects on cellular function in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylurea can be synthesized through several methods. One common method involves the reaction of allyl isocyanate with ammonia or primary amines. Another method includes the nucleophilic addition of allylamine to potassium isocyanate in water, which is a simple, catalyst-free, and scalable process .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of allyl alcohol with urea under controlled conditions. This method is preferred due to its efficiency and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions: Allylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: this compound can participate in substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Produces oxidized urea derivatives.
Reduction: Produces primary or secondary amines.
Substitution: Produces halogenated urea derivatives.
Scientific Research Applications
Allylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various urea derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- N-methylurea
- N-ethylurea
- N-propylurea
Comparison: Allylurea is unique due to the presence of the allyl group, which imparts distinct chemical properties compared to other N-substituted ureas. For instance, the allyl group enhances the reactivity of this compound in nucleophilic addition and substitution reactions, making it more versatile in synthetic applications .
Properties
IUPAC Name |
prop-2-enylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDULFXCAQHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Record name | ALLYL UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024450 | |
Record name | Allylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl urea is a cream colored powder. (NTP, 1992) | |
Record name | ALLYL UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |
Record name | ALLYL UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
557-11-9 | |
Record name | ALLYL UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allylurea | |
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Record name | Allylurea | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557119 | |
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Record name | Allylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7607 | |
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Record name | Urea, N-2-propen-1-yl- | |
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Record name | Allylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024450 | |
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Record name | Allylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.326 | |
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Record name | ALLYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZM19WLK8 | |
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Melting Point |
162 to 165 °F (NTP, 1992) | |
Record name | ALLYL UREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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